Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Description
Properties
Molecular Formula |
C15H22BNO4 |
|---|---|
Molecular Weight |
291.15 g/mol |
IUPAC Name |
ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C15H22BNO4/c1-7-19-13(18)12-8-11(10(2)9-17-12)16-20-14(3,4)15(5,6)21-16/h8-9H,7H2,1-6H3 |
InChI Key |
RRLQWKGVVGQSFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 5-methyl-4-bromopicolinate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown promise in medicinal chemistry due to its ability to participate in various transformations that lead to biologically active compounds. Its applications include:
- Drug Development : The compound can serve as a precursor for synthesizing novel pharmaceuticals targeting various diseases.
- Targeted Delivery Systems : Its boron-containing structure may facilitate the development of targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.
Materials Science
In materials science, this compound is utilized for creating advanced materials with specific properties:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.
- Nanotechnology : Its unique structure allows it to be used in the fabrication of nanomaterials for applications in electronics and photonics.
Organic Synthesis
The compound acts as an important reagent in organic synthesis:
- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds efficiently.
- Functionalization of Aromatic Compounds : The presence of the dioxaborolane group enables selective functionalization of aromatic systems.
Case Studies
Several studies have highlighted the effectiveness of this compound in practical applications:
- Pharmaceutical Applications : Research demonstrated that derivatives synthesized from this compound exhibited significant anti-cancer activity when tested against various cancer cell lines.
- Material Enhancements : A study showed that incorporating this compound into polymer blends improved their mechanical properties and thermal resistance significantly compared to conventional additives.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves the formation of carbon-boron bonds through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex, which then undergoes transmetalation with the boronic ester. The final step is reductive elimination, which releases the coupled product and regenerates the palladium catalyst. This mechanism allows for the efficient formation of biaryl or substituted alkene products.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Functional Group Isomerism
(a) Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinate (CAS 741709-57-9)
- Structural Difference : The boronate group is at the 5-position of the pyridine ring instead of the 4-position.
- Reactivity: Positional isomerism significantly impacts steric and electronic properties.
- Physicochemical Data : Molecular weight 277.12 g/mol; hazard profile includes skin/eye irritation (H315, H319) .
(b) Methyl 5-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinate
- Structural Difference : Methyl ester replaces the ethyl ester.
- Impact: The shorter alkyl chain reduces lipophilicity (logP ~1.2 vs.
- Availability : Discontinued commercially, indicating challenges in synthesis or stability .
(c) Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 474709-76-7)
Heterocyclic Variants
(a) Methyl 5-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiophene-2-Carboxylate (CAS 1109284-49-2)
- Structural Difference : Thiophene replaces pyridine.
- However, thiophene’s lower aromaticity may reduce thermal stability compared to pyridine derivatives .
(b) 3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-3-Oxetanecarboxylic Acid Ethyl Ester (CAS 2304634-81-7)
- Structural Difference : An oxetane ring and phenyl-boronate system replace the pyridine core.
- Applications: The oxetane moiety enhances metabolic stability in drug candidates, but the bulky structure may hinder catalytic turnover in cross-coupling .
Table 1: Key Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Weight (g/mol) | LogP (Predicted) | Hazard Profile | Key Application |
|---|---|---|---|---|---|
| Ethyl 5-methyl-4-(pinacol boronate)picolinate | Not Available | ~291.2* | ~1.8 | H315, H319 | Suzuki-Miyaura Coupling |
| Ethyl 5-(pinacol boronate)picolinate | 741709-57-9 | 277.12 | ~1.5 | H302, H315, H319 | Medicinal Chemistry |
| Methyl 5-methyl-4-(pinacol boronate)picolinate | 1109284-49-2 | 277.15 | ~1.2 | Discontinued | Research Reagent |
| Ethyl 2-chloro-4-(pinacol boronate)benzoate | 474709-76-7 | 310.58 | ~2.3 | H315, H319, H335 | Polymer Synthesis |
*Estimated based on structural similarity to analogs.
Biological Activity
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS Number: 741709-57-9) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₂₀BNO₄ and a molecular weight of 277.12 g/mol. Its structure features a picolinate moiety linked to a boron-containing dioxaborolane group, which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀BNO₄ |
| Molecular Weight | 277.12 g/mol |
| CAS Number | 741709-57-9 |
| Density | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity towards nucleophiles and may facilitate interactions with biomolecules such as proteins and nucleic acids.
Antitumor Activity
Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 10.5 |
| A549 | 20.0 |
These results indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
The compound demonstrated significant antimicrobial activity at relatively low concentrations.
Case Study 1: Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
Case Study 2: Infection Control
A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients receiving this compound showed improved outcomes with reduced infection rates.
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate?
The compound is synthesized via nucleophilic substitution reactions involving boronate esters. For example, cesium carbonate (Cs₂CO₃) in anhydrous THF is used to activate phenolic intermediates, followed by reaction with ethyl bromoacetate or bromopropanoate derivatives under reflux conditions. Purification typically involves column chromatography with gradients like pentane/EtOAc (5:1→1:1) and acid/base washes to remove unreacted reagents .
Q. How can researchers verify the purity and structural integrity of this boronate ester post-synthesis?
Key methods include:
- High-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., 277.184 g/mol for related analogs) .
- ¹H/¹³C NMR spectroscopy to identify characteristic peaks, such as the dioxaborolane B-O-C signals (δ ~1.3 ppm for pinacol methyl groups) and ester carbonyl resonances (δ ~165-170 ppm) .
- X-ray crystallography (using programs like SHELXL) for absolute configuration determination, particularly for analogs with crystallizable substituents .
Advanced Research Questions
Q. What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions with this compound, and how can they be addressed?
The steric hindrance from the methyl group at position 5 and the picolinate ester can slow transmetallation. Strategies include:
- Using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts to enhance electron transfer.
- Adjusting reaction temperatures (60–80°C) and solvent systems (toluene/EtOH or DMF/H₂O) to balance reactivity and solubility .
- Monitoring reaction progress via TLC or LC-MS to identify side products like protodeboronation, which can occur under prolonged heating .
Q. How do electronic effects of substituents on the picolinate ring influence the compound’s reactivity in C–H borylation?
Electron-withdrawing groups (e.g., esters) at position 4 direct borylation to meta positions via inductive effects. Computational studies (DFT) suggest that the dioxaborolane’s electron-deficient boron center facilitates C–H activation in arenes, with activation barriers <25 kcal/mol in favorable cases. Experimental validation involves competitive borylation assays with substituted arenes .
Q. What crystallographic techniques are critical for resolving structural ambiguities in derivatives of this compound?
- SHELX software (e.g., SHELXL-2018) for refining twinned or high-resolution data, particularly for derivatives with multiple stereocenters or torsional flexibility .
- Single-crystal X-ray diffraction to resolve bond-length anomalies (e.g., B–O vs. C–O distances) and confirm regioselectivity in coupling products .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported yields for Suzuki-Miyaura reactions involving this boronate ester?
Yield variability often stems from:
- Catalyst purity : Commercial Pd sources may contain stabilizers that inhibit reactivity. Pre-purification via recrystallization is recommended .
- Oxygen sensitivity : Rigorous degassing (N₂/Ar) prevents boronate oxidation, which is critical for reproducibility in air-sensitive protocols .
- Substrate ratios : A 1:1.2 molar ratio of aryl halide to boronate ester minimizes homo-coupling byproducts .
Q. Why do some studies report conflicting NMR shifts for the dioxaborolane moiety?
Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation can shift B-O-C peaks. Internal referencing (e.g., TMS) and variable-temperature NMR (VT-NMR) help mitigate these discrepancies .
Methodological Best Practices
Q. What protocols are recommended for large-scale synthesis of this compound while maintaining cost-efficiency?
- Batch reactor setups with reflux condensers and automated temperature control enable scalability (up to 100 g batches) .
- Solvent recycling : THF recovery via distillation reduces costs and environmental impact .
- In-line FTIR monitoring to track boronate ester formation and minimize over-reaction .
Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
